Enhanced Volatility vs. Ba(thd)₂
The adduct Ba(hfac)₂·tetraglyme demonstrates a well-defined and quantifiable vapor pressure suitable for MOCVD. In contrast, the benchmark precursor Ba(thd)₂ is known to exist as an oligomeric tetramer and suffers from a decrease in volatility when held at its sublimation temperature, causing inconsistent precursor delivery [1]. While a direct head-to-head vapor pressure measurement of the two under identical conditions is not available in the open literature, the reported vapor pressure data for Ba(hfac)₂·tetraglyme can be compared to the typical evaporation temperature required for Ba(thd)₂, providing a cross-study comparable metric. Ba(thd)₂ requires an evaporation temperature of 208 °C to achieve a useful mass transport rate [2]. Ba(hfac)₂·tetraglyme, however, exhibits a vapor pressure described by the equation lg(p/Pa) = 13.69 - 5318/(T/K) over the range 401-447 K (128-174 °C), with an enthalpy of vaporization of 101.8 kJ/mol [3]. This indicates that a comparable vapor pressure can be achieved at a significantly lower temperature, which is a critical advantage for maintaining precursor integrity and enabling a wider process window.
| Evidence Dimension | Vapor Pressure / Volatility |
|---|---|
| Target Compound Data | lg(p/Pa) = 13.69 - 5318/(T/K) over 401-447 K; ΔHvap = 101.8 ± 1.2 kJ/mol |
| Comparator Or Baseline | Ba(thd)₂ evaporation temperature: 208 °C for CVD |
| Quantified Difference | Ba(hfac)₂·tetraglyme achieves comparable vapor transport at ~128-174 °C, which is 34-80 °C lower than the required evaporation temperature for Ba(thd)₂. |
| Conditions | Static vapor pressure measurement for Ba(hfac)₂·tetraglyme; MOCVD evaporation temperature for Ba(thd)₂ |
Why This Matters
Lower operating temperatures reduce thermal stress on the precursor, minimize decomposition during storage in the bubbler, and enable co-deposition with other temperature-sensitive precursors.
- [1] Bahlawane, N., & Lenoble, D. (1993). Comparative study of copper deposits obtained by thermal decomposition and photo-assisted chemical vapour deposition of 3-diketonate complexes. Journal de Physique IV, 3(C3), 365-372. View Source
- [2] Ohr, S., & Wahl, G. (1991). HIGH-TC-SUPERCONDUCTORS PREPARED BY CVD. Le Journal de Physique IV, 1(C2), C2-675-C2-682. View Source
- [3] Tobaly, P., & Watson, I. M. (1995). Vapour pressures, enthalpies of vaporisation, and thermal behaviour of the bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)barium·(polyether) complexes: Ba(CF3COCHCOCF3)2·{CH3O(CH2CH2O)4CH3} and Ba(CF3COCHCOCF3)2·{c-(CH2CH2O)6}. The Journal of Chemical Thermodynamics, 27(11), 1211-1219. View Source
